(E)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)but-2-en-1-one
Beschreibung
The compound (E)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)but-2-en-1-one features a piperidine core substituted with a (4-methoxyphenyl)thio-methyl group at the 4-position and an α,β-unsaturated ketone (but-2-en-1-one) in the E-configuration at the 1-position. Structural analogs of this compound are often explored for enzyme inhibition (e.g., histone deacetylases) or as pharmacophores in drug discovery .
Eigenschaften
IUPAC Name |
(E)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-3-4-17(19)18-11-9-14(10-12-18)13-21-16-7-5-15(20-2)6-8-16/h3-8,14H,9-13H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGJZCPFEOGSPY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)but-2-en-1-one is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is significant in various pharmacological contexts. The presence of methoxyphenyl and thioether groups enhances its chemical diversity and potential reactivity. Its IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 343.49 g/mol.
Synthesis
The synthesis typically involves multi-step processes starting from commercially available precursors. Key steps include:
- Formation of the Piperidine Derivative : Utilizing nucleophilic substitution reactions.
- Introduction of Methoxyphenyl and Thioether Groups : Achieved through coupling reactions, often facilitated by catalysts such as palladium or copper complexes.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological pathways. The methoxyphenyl group enhances binding affinity, while the piperidine ring contributes to stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm .
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results are summarized in Table 1:
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Doxorubicin | HePG-2 | 0.5 | High |
| (E)-Compound | MCF-7 | 8.0 | Moderate |
| (E)-Compound | PC-3 | 10.5 | Moderate |
| (E)-Compound | HCT-116 | 6.0 | Moderate |
The compound exhibited varying degrees of potency depending on the cell line, indicating its potential as an anticancer agent.
Case Studies
A study examining similar thiophenol derivatives reported their effectiveness against multiple cancer lines, highlighting the importance of structural modifications in enhancing biological activity . Another investigation into related piperidine compounds demonstrated significant inhibition of tumor growth in murine models, suggesting that modifications similar to those found in this compound could yield promising results in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural Analysis
Piperidine vs. The absence of a sulfur atom in MK38’s core reduces lipophilicity compared to the target compound’s thioether group .
Thioether vs. Triazole Linkages :
- Compound 5j () replaces the thioether with a triazole ring, introducing additional hydrogen-bonding sites. This modification may enhance specificity for enzyme active sites (e.g., HDACs) but reduce metabolic stability due to increased polarity .
Enone Configuration: The E-configuration in the target compound and ’s analog ensures planar geometry, facilitating π-π stacking with aromatic residues in proteins. However, ’s compound lacks the thioether group, which may diminish hydrophobic interactions .
Functional Implications
- HDAC Inhibition: Compound 5j () demonstrates explicit HDAC inhibitory activity in breast cancer cells, likely due to the triazole-pyrimidine motif. The target compound’s thioether-enone system may similarly interact with zinc-containing active sites but requires experimental validation .
- Pharmacokinetics : The thiophene group in MK38 () improves metabolic stability over methoxy-substituted analogs but reduces affinity for targets requiring aromatic stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
